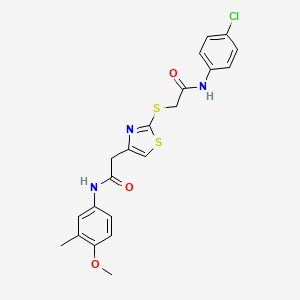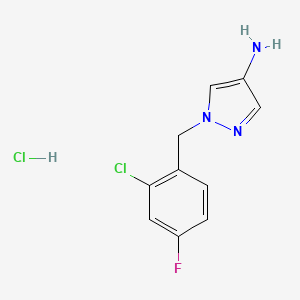
N-(4-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide, also known as C16, is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is a member of the benzamide family and is characterized by its unique chemical structure, which makes it an attractive target for drug discovery and development.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces cell death in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, as well as the inhibition of angiogenesis and metastasis. This compound has also been found to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide is its potent anti-cancer activity, which makes it a valuable tool for cancer research. However, this compound is also associated with some limitations, including its low solubility in water and its potential toxicity at high doses. These limitations need to be taken into consideration when designing experiments involving this compound.
Orientations Futures
There are several future directions for research involving N-(4-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of this compound. Another area of interest is the identification of the molecular targets of this compound, which could provide insights into its mechanism of action and potential therapeutic applications. Finally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical trials, with the ultimate goal of developing novel cancer therapeutics.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide involves the reaction of 4-chloroaniline with phthalic anhydride to form 4-(4-chlorophenyl)-phthalic anhydride. This intermediate is then reacted with aniline to form this compound. The overall synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application for this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for the development of novel cancer therapeutics.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN2O3/c22-14-7-9-15(10-8-14)23-19(25)13-5-11-16(12-6-13)24-20(26)17-3-1-2-4-18(17)21(24)27/h1-12H,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVARKJFKLDUNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-{[(4-methoxybenzoyl)oxy]methyl}-4-oxo-3,4-dihydro-2H-chromen-3-yl)methyl 4-methoxybenzenecarboxylate](/img/structure/B2401199.png)
![N,N-Diethylethanamine;3-[2-[(E)-2-[(3E)-2-(N-phenylanilino)-3-[(2Z)-2-[3-(3-sulfopropyl)-1,3-benzothiazol-2-ylidene]ethylidene]cyclopenten-1-yl]ethenyl]-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B2401202.png)

![N-Phenyl-4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2401205.png)
![[1-(3-Bromophenyl)-3-oxo-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propyl]urea](/img/structure/B2401206.png)
![1-[1-(3-Chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2401207.png)

![1-(4-chlorobenzyl)-3'-(4-isopropylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2401211.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2401214.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2401217.png)

![8-chloro-3-(2,4-dimethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2401220.png)